

A Comparative Guide to DL-Carbidopa/Levodopa Formulations in Clinical Trials

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For researchers and drug development professionals navigating the landscape of Parkinson's disease therapeutics, understanding the nuances of different **DL-Carbidopa**/Levodopa formulations is critical. This guide provides an objective comparison of key formulations based on data from clinical trials, focusing on pharmacokinetic profiles, efficacy, and safety.

Pharmacokinetic and Efficacy Data Summary

The following tables summarize quantitative data from clinical trials comparing various carbidopa/levodopa formulations.

Table 1: Pharmacokinetic Properties of Oral Carbidopa/Levodopa Formulations



| Formulation | Time to Peak Concentration (Tmax) | Levodopa Bioavailability (Relative to IR) | Key Pharmacokinetic Characteristics |
|--|---|---|--|
| Immediate-Release (IR) | ~1 hour[1][2] | 100% | Rapid onset, but plasma concentrations decline quickly.[1] |
| Controlled-Release (CR) | ~2.3 hours[3] | Similar to IR[3] | Slower onset and less predictable absorption compared to IR. |
| Extended-Release (ER) Capsules (Rytary®, IPX066) | Biphasic: initial peak ~1 hour, sustained levels[2][4] | ~70-83.5%[1][4] | Contains immediate and extended-release beads for rapid onset and prolonged duration. Plasma concentrations are sustained above 50% of Cmax for about 4 hours, compared to 1.4 hours for IR. |
| ER Tablets (IPX203) | Not explicitly stated, but designed for longer duration than IR. | Not explicitly stated. | Designed to maintain therapeutic concentrations for a longer duration than IR formulations.[1] |
| + Entacapone (Stalevo®) | ~1.5 hours[2] | ~58.8% (for levodopa) [1] | Entacapone is a COMT inhibitor that extends the half-life of levodopa. |
| Orally Disintegrating Tablets (ODT) | Faster Tmax compared to IR tablets. | Similar to IR. | Absorbed via the gastrointestinal route, not sublingually.[5] |





Accordion Pill® (AP-CD/LD)

Not explicitly stated, designed for gastric retention.

Not explicitly stated.

Gastric-retentive formulation for continuous release and absorption in the upper GI tract.[6]

Table 2: Efficacy in Reducing "Off" Time and Increasing "On" Time



| Formulation | Key Clinical Trial(s) | Reduction in "Off" Time | Increase in "Good On" Time |
|--|------------------------------|--|---|
| Immediate-Release (IR) | Comparator in various trials | Baseline for comparison | Baseline for comparison |
| Controlled-Release (CR) | Multicenter 5-Year Study | No significant difference compared to IR over 5 years.[7] | - |
| Extended-Release (ER) Capsules (Rytary®, IPX066) | ADVANCE-PD, APEX- PD | Significantly greater reduction compared to IR (-1.17 hours).[8] | Significantly improved compared to IR. |
| ER Tablets (IPX203) | RISE-PD | Significantly greater reduction compared to IR (-0.48 hours).[1] | Statistically significant improvement compared to IR (0.53 hours).[1] |
| + Entacapone (Stalevo®) | European Phase IIIb | Reduction in fluctuations in over 80% of patients.[9] | - |
| Intestinal Gel (Duopa®) | DUOGLOBE | Sustained and consistent improvements over two years.[10] | - |
| Inhaled Levodopa (Inbrija®) | SPAN-PD | Used for "on-demand" treatment of OFF periods. | Improvement in motor symptoms seen as early as 10 minutes. [11] |
| Accordion Pill® (AP-CD/LD) | Phase II | Reduced daily OFF time.[6] | Improved total ON time and good ON time compared to IR. [6] |

Table 3: Common Adverse Events



| Formulation | Common Adverse Events | |
|--|---|--|
| Immediate-Release (IR) | Nausea, dizziness, headache, dyskinesia with long-term use. | |
| Controlled-Release (CR) | Similar to IR. Nausea was the most common drug-related effect (20% of patients).[7] | |
| Extended-Release (ER) Capsules (Rytary®, IPX066) | Nausea, insomnia, falls, dyskinesia.[12][13] | |
| ER Tablets (IPX203) | Nausea, falls, urinary tract infections.[1] | |
| + Entacapone (Stalevo®) | Nausea, dizziness, somnolence, worsening of existing dyskinesia.[14] | |
| Inhaled Levodopa (Inbrija®) | Cough, upper respiratory tract infection, nausea, discolored sputum.[15] | |

Experimental Protocols

Below are summaries of the methodologies for key clinical trials cited in this guide.

ADVANCE-PD (IPX066/Rytary®)

- Objective: To assess the efficacy and safety of extended-release carbidopa-levodopa
 (IPX066) compared to immediate-release (IR) carbidopa-levodopa in Parkinson's disease
 patients with motor fluctuations.[12]
- Study Design: A phase 3, randomized, double-blind, double-dummy study conducted at 68 centers in North America and Europe.[12]
- Patient Population: Patients with Parkinson's disease experiencing at least 2.5 hours of "off-time" per day.
- Procedure: The trial included a 3-week open-label IR dose adjustment period, followed by a 6-week open-label conversion to IPX066. Patients were then randomized to 13 weeks of double-blind treatment with either IPX066 or IR carbidopa-levodopa with matching placebos.
 [12]



 Primary Endpoint: The primary efficacy measure was the change in "off-time" as a percentage of waking hours.[12]

RISE-PD (IPX203)

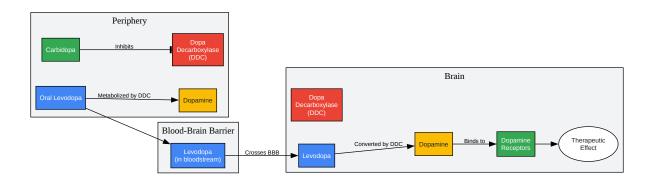
- Objective: To evaluate the efficacy and safety of IPX203 versus immediate-release carbidopa-levodopa (IR CD-LD) in Parkinson's disease patients with motor fluctuations.[1]
- Study Design: A 20-week, randomized, double-blind, double-dummy, active-controlled, phase 3 clinical trial conducted at 105 centers in the US and Europe.[16][17]
- Patient Population: Patients with Parkinson's disease taking at least 400 mg of levodopa daily and experiencing an average of 2.5 hours or more of daily "off-time".[16][17]
- Procedure: The study involved a 3-week open-label IR CD-LD dose adjustment, a 4-week open-label conversion to IPX203, and a 13-week double-blind maintenance phase where patients were randomized to either IPX203 or IR CD-LD.[1][16]
- Primary Endpoint: The mean change in daily "good on-time" (on-time without troublesome dyskinesia) from baseline.[16]

Sinemet CR Multicenter Trial

- Objective: To compare controlled-release carbidopa/levodopa (Sinemet CR) with standard immediate-release Sinemet in patients with advanced Parkinson's disease and motor fluctuations.[18]
- Study Design: A multicenter, double-blind, placebo-controlled trial.[6][18]
- Patient Population: 202 patients with advanced Parkinson's disease experiencing motor response fluctuations.[18]
- Primary Endpoint: Reduction in daily "off" time.[18]

Visualizations Signaling Pathway of Levodopa



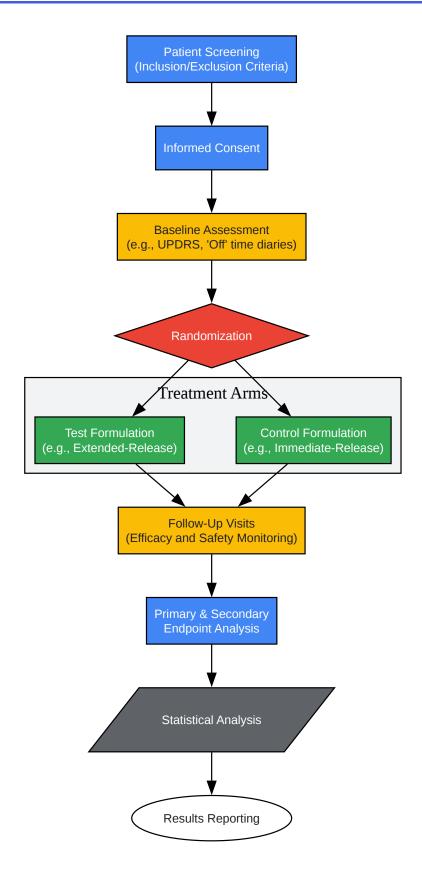


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Caption: Levodopa metabolism and its mechanism of action in the brain.

Experimental Workflow for a Comparative Clinical Trial





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Caption: Generalized workflow of a randomized controlled clinical trial.



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